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Introduction

Fosgonimeton (formerly ATH-1017) is an investigational small molecule compound that has

been evaluated for the treatment of Alzheimer's disease (AD). It is designed as a positive

modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system known to

be crucial for neuronal health, survival, and synaptic function.[1][2] Early research has focused

on elucidating its mechanism of action, neuroprotective capabilities, and potential to modify the

course of neurodegenerative processes. This document provides a technical overview of the

preclinical and early clinical research on fosgonimeton, with a focus on quantitative data,

experimental methodologies, and the underlying signaling pathways.

Mechanism of Action
Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM.[3][4] This active

compound is brain-penetrant and acts as a positive modulator of the HGF/MET system.[2][4]

The HGF/MET pathway is a critical neurotrophic signaling cascade that plays a significant role

in cell survival, growth, and motility. In the central nervous system, activation of the MET

receptor by its ligand, HGF, triggers downstream signaling that promotes neurogenesis,

synaptogenesis, and protects neurons from various insults.[2][3] In Alzheimer's disease, the

expression of MET receptors in the hippocampus has been observed to be diminished.[2]

Fosgonimeton is designed to enhance this signaling pathway, thereby potentially counteracting

the neurodegenerative processes seen in AD.[4]
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Preclinical studies have shown that fosgonimeton's active metabolite can protect primary rat

cortical neurons from amyloid-beta (Aβ)-induced toxicity.[1] This neuroprotection is achieved

through several mechanisms, including the reduction of mitochondrial oxidative stress,

inhibition of cytochrome c release, and the activation of pro-survival signaling pathways such

as ERK and AKT.[1] Furthermore, it has been shown to reduce the activity of GSK3β, a key

kinase involved in the hyperphosphorylation of tau protein.[1]

Quantitative Data Summary
The following tables summarize the key quantitative findings from early clinical trials of

fosgonimeton in patients with Alzheimer's disease.

Table 1: LIFT-AD Phase 2/3 Clinical Trial Results (26 Weeks)[5][6]

Endpoint
Fosgonimeton
(40 mg)

Placebo
Difference vs.
Placebo

P-value

Global Statistical

Test (GST)
-0.08 0.70

ADAS-Cog11

(change from

baseline)

-1.09 -0.39 -0.70 0.35

ADCS-ADL23

(change from

baseline)

+0.65 -0.02 +0.67 0.61

Plasma p-tau217

(change from

baseline, pg/mL)

-0.12 <0.01

A negative change in ADAS-Cog11 indicates cognitive improvement. An increase in ADCS-

ADL23 indicates functional improvement.

Table 2: ACT-AD Phase 2 Clinical Trial Biomarker Results (26 Weeks)[7]
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Biomarker
Change from
Baseline vs.
Placebo

Standard Error (SE) P-value

Neurofilament Light

Chain (NfL)
-7.9 pg/mL 2.7 0.0059

Glial Fibrillary Acidic

Protein (GFAP)
-29.3 pg/mL 28.6 0.312

YKL-40 -34.9 ng/mL 26.5 0.195

Aβ42/40 Ratio +0.0066 0.0035 0.064

Experimental Protocols
This section details the methodologies for key experiments cited in the early research of

fosgonimeton and related compounds.

In Vitro Neuroprotection Assay against Aβ Toxicity
This protocol is designed to assess the ability of a test compound to protect primary neurons

from amyloid-beta-induced cell death and neurite degeneration.

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses. The

cortices are dissected, dissociated, and the neurons are plated on poly-D-lysine coated

plates. The cells are maintained in a neurobasal medium supplemented with B27 and

GlutaMAX.

Aβ Preparation: Oligomeric Aβ1-42 is prepared by dissolving the synthetic peptide in

hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. This

stock is then diluted in cell culture medium and incubated to form oligomers.

Compound Treatment: Neurons are pre-treated with various concentrations of the test

compound (e.g., fosgo-AM) or vehicle control for a specified period (e.g., 2 hours) before the

addition of oligomeric Aβ1-42.
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Aβ Challenge: The prepared Aβ1-42 oligomers are added to the cell cultures at a final

concentration known to induce neurotoxicity (e.g., 5-10 µM).

Assessment of Neuronal Viability: After a 24-48 hour incubation period with Aβ, cell viability

is assessed using a standard MTT or LDH assay.

Immunocytochemistry for Neurite Network Analysis: Neurons are fixed and stained with

antibodies against neuronal markers such as β-III tubulin or MAP2. Images are captured

using fluorescence microscopy, and neurite length and branching are quantified using image

analysis software.

Western Blot for Signaling Pathway Analysis: Cell lysates are collected and subjected to

SDS-PAGE and Western blotting to analyze the phosphorylation status of key proteins in

survival pathways (e.g., p-AKT, p-ERK) and tau pathology (e.g., p-tau).[1]

In Vivo Cognitive Function Assessment (Passive
Avoidance Test)
This protocol evaluates the effect of a compound on learning and memory in a rodent model of

Aβ-induced cognitive impairment.

Animal Model: An intracerebroventricular (ICV) injection of Aβ25-35 is used to induce

cognitive deficits in rats.[1]

Compound Administration: The test compound (e.g., fosgonimeton) or vehicle is

administered to the animals (e.g., via subcutaneous injection) for a specified duration before

and/or after the Aβ injection.

Passive Avoidance Apparatus: The apparatus consists of a two-chamber box with a light and

a dark compartment, separated by a guillotine door. The floor of the dark compartment is

equipped with an electric grid.

Training (Acquisition Trial): Each rat is placed in the light compartment. After a brief

habituation period, the door to the dark compartment is opened. When the rat enters the

dark compartment, the door is closed, and a mild foot shock is delivered.
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Testing (Retention Trial): 24 hours after the training trial, the rat is again placed in the light

compartment, and the latency to enter the dark compartment is recorded. A longer latency is

indicative of better memory retention of the aversive stimulus.

Data Analysis: The step-through latencies for the compound-treated group are compared to

the vehicle-treated and control groups using statistical analysis (e.g., ANOVA).[1]

Human Clinical Trial Biomarker Analysis
This protocol outlines the general procedure for analyzing plasma biomarkers in clinical trials

for Alzheimer's disease.

Sample Collection: Blood samples are collected from trial participants at baseline and at

specified time points throughout the study (e.g., week 26).[7]

Sample Processing: Blood is collected in EDTA tubes and centrifuged to separate plasma.

The plasma is then aliquoted and stored at -80°C until analysis.

Biomarker Measurement: Ultrasensitive immunoassay technologies, such as Single

Molecule Array (Simoa) or immunomagnetic reduction (IMR), are used to quantify the low

concentrations of neuronal biomarkers in plasma.[8]

Biomarkers Assessed:

Neurofilament Light Chain (NfL): A marker of neurodegeneration.[7]

Glial Fibrillary Acidic Protein (GFAP): A marker of astrocytic activation and

neuroinflammation.[7]

Phosphorylated Tau (p-tau): Specific isoforms like p-tau181 and p-tau217 are core

biomarkers of Alzheimer's pathology.[6]

Amyloid-beta (Aβ42/40 ratio): A decrease in this ratio in plasma can be indicative of

amyloid plaque deposition in the brain.[7]

Statistical Analysis: Changes in biomarker levels from baseline are compared between the

treatment and placebo groups to assess the biological effect of the drug.[7]
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Visualizations: Signaling Pathways and Workflows
Fosgonimeton's Mechanism of Action via HGF/MET
Pathway

Fosgonimeton's modulation of the HGF/MET signaling cascade.

Experimental Workflow: In Vitro Neuroprotection Assay
Workflow for assessing the neuroprotective effects of a compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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